
CID 21932927
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(1-methyldisiloxane) is a chemical compound with a unique structure that includes silicon and oxygen atoms. It is part of the organosilicon family, which is known for its versatile applications in various fields such as materials science, chemistry, and industry. The compound’s molecular formula is C6H18OSi2, and it is characterized by its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 1,1’-Methylenebis(1-methyldisiloxane) typically involves the reaction of chlorosilanes with methylene chloride in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1,1’-Methylenebis(1-methyldisiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes, often using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into simpler silanes using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one of the silicon-bound groups with another functional group, often using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,1’-Methylenebis(1-methyldisiloxane) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and medical devices due to its stability and reactivity.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives, benefiting from its unique properties such as thermal stability and flexibility.
Mechanism of Action
The mechanism by which 1,1’-Methylenebis(1-methyldisiloxane) exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
1,1’-Methylenebis(1-methyldisiloxane) can be compared with other similar organosilicon compounds such as:
1,1,3,3-Tetramethyldisiloxane: Known for its use in hydrosilylation reactions.
1,1’-Methylenebis(4-isocyanatocyclohexane): Used in the production of polyurethanes.
1,1’-Methylenebis(4-isocyanatobenzene): Commonly used in the manufacture of rigid foams and elastomers.
The uniqueness of 1,1’-Methylenebis(1-methyldisiloxane) lies in its specific reactivity and stability, making it suitable for applications that require precise control over chemical transformations and material properties.
Properties
Molecular Formula |
C3H8O2Si4 |
|---|---|
Molecular Weight |
188.43 g/mol |
InChI |
InChI=1S/C3H8O2Si4/c1-8(4-6)3-9(2)5-7/h3H2,1-2H3 |
InChI Key |
DWYUJXIUBZDNRB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C[Si](C)O[Si])O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
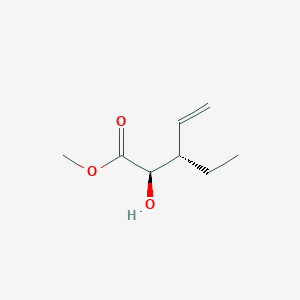
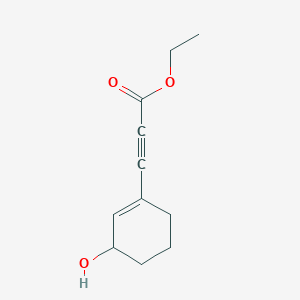
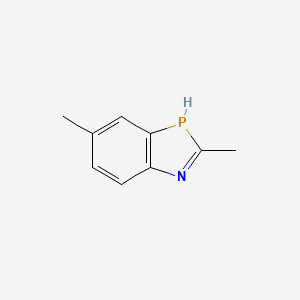
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
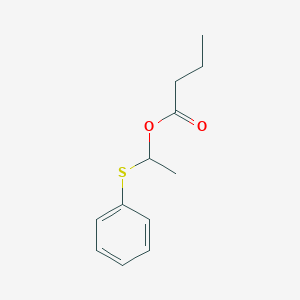
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
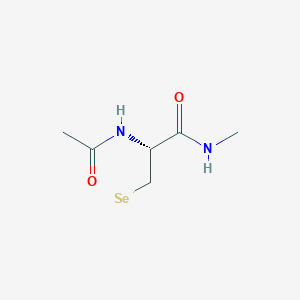

![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
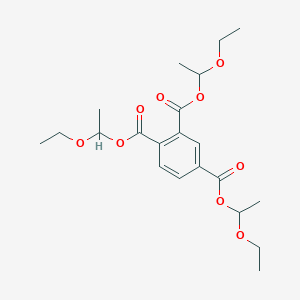
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
